2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline
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Overview
Description
2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, pyridine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole-quinoline intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: The compound may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and camptothecin, which are known for their antimalarial and anticancer properties, respectively.
Oxadiazole Derivatives: Such as furazolidone and nitrofurazone, which are used as antimicrobial agents.
Pyridine Derivatives: Such as nicotinamide and pyridoxine, which are essential vitamins.
Uniqueness
2-Methoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combined structural features, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C17H12N4O2 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H12N4O2/c1-22-17-13(10-12-4-2-3-5-14(12)19-17)15-20-16(23-21-15)11-6-8-18-9-7-11/h2-10H,1H3 |
InChI Key |
QXTCYVIRNWEMQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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